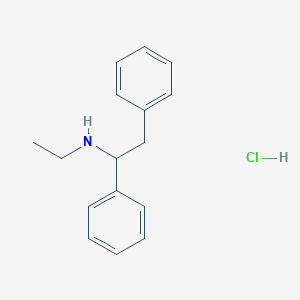

N-Ethyl-alpha-phenylphenethylamine hydrochloride

Übersicht

Beschreibung

Ephenidine (hydrochloride) is a dissociative anesthetic that has been sold online as a designer drug. It is known for its psychoactive properties and has been studied for its potential therapeutic applications. Ephenidine (hydrochloride) is a structural isomer of lefetamine, a banned opioid drug .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ephenidine (hydrochloride) can be synthesized through a multi-step process involving the reaction of 1,2-diphenylethylamine with ethyl iodide in the presence of a base. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of Ephenidine (hydrochloride) involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The final product is purified using industrial-scale crystallization and filtration techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ephenidin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ephenidin kann oxidiert werden, um N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Ephenidin in sein entsprechendes Amin umwandeln.

Substitution: Ephenidin kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: N-Oxid-Derivate von Ephenidin.

Reduktion: Entsprechende Amin-Derivate.

Substitution: Halogenierte Ephenidin-Derivate.

Wissenschaftliche Forschungsanwendungen

Ephenidin (Hydrochlorid) wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung dissoziativer Anästhetika verwendet.

Biologie: Untersucht auf seine Auswirkungen auf das zentrale Nervensystem und seine potenziellen neuroprotektiven Eigenschaften.

Medizin: Erforscht auf seine potenzielle Verwendung als Anästhetikum und auf seine analgetischen Eigenschaften.

Industrie: Wird bei der Entwicklung neuer psychoaktiver Substanzen und zur forensischen Analyse eingesetzt

5. Wirkmechanismus

Ephenidin (Hydrochlorid) entfaltet seine Wirkung hauptsächlich durch Antagonismus des N-Methyl-D-Aspartat-(NMDA)-Rezeptors. Es bindet an den NMDA-Rezeptor und hemmt den Einstrom von Kalziumionen, was zu einer Abnahme der neuronalen Erregbarkeit führt. Dieser Mechanismus ähnelt dem anderer dissoziativer Anästhetika wie Ketamin. Ephenidin (Hydrochlorid) hat auch eine schwächere Affinität für Dopamin- und Noradrenalin-Transporter sowie Sigma-Rezeptoren .

Ähnliche Verbindungen:

Ketamin: Ein weiteres dissoziatives Anästhetikum mit NMDA-Rezeptor-Antagonist-Eigenschaften.

Methoxphenidin: Ein Strukturanalogon von Ephenidin mit ähnlichen psychoaktiven Wirkungen.

Diphenidin: Ein weiteres Diarylethylamin mit dissoziativen Eigenschaften.

Einzigartigkeit: Ephenidin (Hydrochlorid) ist einzigartig in seiner Strukturisomerie mit Lefetamin und seinem spezifischen Bindungsprofil an NMDA-Rezeptoren. Es hat ein relativ selektives, spannungsabhängiges NMDA-Antagonistenprofil, das es von anderen ähnlichen Verbindungen unterscheidet .

Wirkmechanismus

Ephenidine (hydrochloride) exerts its effects primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor. It binds to the NMDA receptor and inhibits the influx of calcium ions, leading to a decrease in neuronal excitability. This mechanism is similar to that of other dissociative anesthetics such as ketamine. Ephenidine (hydrochloride) also has weaker affinity for dopamine and norepinephrine transporters, as well as sigma receptors .

Vergleich Mit ähnlichen Verbindungen

Ketamine: Another dissociative anesthetic with NMDA receptor antagonist properties.

Methoxphenidine: A structural analog of Ephenidine with similar psychoactive effects.

Diphenidine: Another diarylethylamine with dissociative properties.

Uniqueness: Ephenidine (hydrochloride) is unique in its structural isomerism with lefetamine and its specific binding profile to NMDA receptors. It has a relatively selective, voltage-dependent NMDA antagonist profile, which distinguishes it from other similar compounds .

Biologische Aktivität

N-Ethyl-alpha-phenylphenethylamine hydrochloride, commonly referred to as N-ethylphenethylamine (NEPEA), is a synthetic compound that belongs to the class of phenethylamines. This article provides an in-depth examination of its biological activity, pharmacological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is structurally related to amphetamine and other phenethylamines. Its chemical formula is with a molar mass of 177.27 g/mol. The compound features an ethyl group attached to the nitrogen of the phenethylamine backbone, which influences its pharmacological properties.

N-Ethyl-alpha-phenylphenethylamine exhibits biological activity primarily through its interaction with monoamine neurotransmitter systems. It acts as a releasing agent for catecholamines, particularly dopamine (DA) and norepinephrine (NE), by inhibiting their reuptake at the respective transporters.

Key Mechanisms:

- Dopamine Transporter (DAT) : NEPEA enhances dopamine release by inhibiting DAT, similar to other amphetamines.

- Norepinephrine Transporter (NET) : The compound also shows significant activity at NET, leading to increased norepinephrine levels in the synaptic cleft.

- Trace Amine-Associated Receptor 1 (TAAR1) : NEPEA may bind to TAAR1, influencing neurotransmission and potentially modulating mood and cognition.

Pharmacological Effects

Research has indicated that NEPEA exhibits stimulant-like effects in animal models. Studies have demonstrated that it can increase locomotor activity and cardiovascular parameters such as heart rate and blood pressure.

Comparative Pharmacology

The following table summarizes the potency of NEPEA compared to other related compounds:

| Compound | DAT Activity (IC50, nM) | NET Activity (IC50, nM) | Effects on Blood Pressure |

|---|---|---|---|

| N-Ethyl-alpha-phenylphenethylamine | 10.9 | 39.5 | Significant Increase |

| Amphetamine | 6.6 | 5.8 | Robust Increase |

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | Robust Increase |

| Tyramine | 40.6 | 119 | Moderate Increase |

Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.

Case Studies and Research Findings

- Neurochemical Effects : A study conducted on various phenethylamine analogs demonstrated that NEPEA significantly increases dopamine and norepinephrine levels in vitro, suggesting its potential as a psychoactive substance .

- Cardiovascular Impact : In a study involving freely moving rats, NEPEA administration resulted in dose-dependent increases in both blood pressure and heart rate, indicating its stimulant properties .

- Potential for Abuse : Given its structural similarity to amphetamines, there are concerns regarding the abuse potential of NEPEA, particularly in dietary supplements where it may be included without proper labeling .

Safety and Legal Status

While NEPEA has shown promising biological activity, it is largely unregulated in many jurisdictions, leading to its emergence as an ingredient in various dietary supplements marketed for performance enhancement. However, due to its stimulant effects, there are potential risks associated with its use, including cardiovascular complications.

Eigenschaften

IUPAC Name |

N-ethyl-1,2-diphenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16-17H,2,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSDTAOMYCNNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-97-5 | |

| Record name | Ephenidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: 2MYR&1R &GH | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.